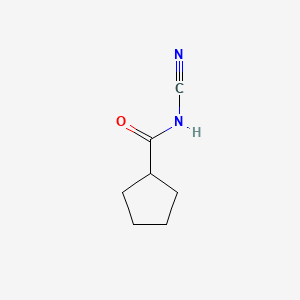
1-BUTANE-D9-SULFONYL CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butane-d9-sulfonyl Chloride is a chemical compound with the molecular formula C4H9ClO2S . It is used in various chemical reactions and has been used in the preparation of ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate .
Synthesis Analysis
Sulfonyl chlorides can be synthesized by various methods. One method involves the chlorosulfonation of S-alkyl isothiourea salts, which is simple, environmentally friendly, and yields high results . Another method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst .Molecular Structure Analysis
The molecular structure of 1-Butane-d9-sulfonyl Chloride is represented by the formula CH3(CH2)3SO2Cl . The molecular weight of this compound is 156.63 g/mol .Chemical Reactions Analysis
Sulfonyl chlorides, including 1-Butane-d9-sulfonyl Chloride, are used in various chemical reactions. They can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water . They also serve as key intermediates in the synthesis of sulfonyl fluorides, sulfonate esters, sulfones, and sulfinic acids .Physical And Chemical Properties Analysis
1-Butane-d9-sulfonyl Chloride is a liquid at room temperature. It has a boiling point of 80-81 °C/9 mmHg and a density of 1.208 g/mL at 25 °C . Its refractive index is 1.454 .科学的研究の応用
Phase Change Studies
Scientific Field
Physical Chemistry Application Summary This compound is studied for its phase change properties, particularly the enthalpy of vaporization, which is crucial in understanding its thermodynamic behavior.
Methods of Application
The enthalpy of vaporization is determined through experiments conducted across a range of temperatures, often using calorimetric methods.
Results and Outcomes
The data collected indicates that 1-butane-d9-sulfonyl chloride has an enthalpy of vaporization of 55.7 kJ/mol at temperatures ranging from 283 to 373 K .
Spectroscopy Analysis
Scientific Field
Spectroscopy Application Summary In spectroscopy, 1-butane-d9-sulfonyl chloride is analyzed to obtain its infrared spectrum, which helps in identifying functional groups and studying molecular interactions.
Methods of Application
The IR spectrum is recorded using spectrometers, and the compound is often prepared in a specific solvent to ensure accurate readings.
Results and Outcomes
The IR spectrum of 1-butane-d9-sulfonyl chloride conforms to expected results, with characteristic peaks corresponding to the sulfonyl group .
Synthesis of Sulfa Drugs
Scientific Field
Pharmaceutical Chemistry Application Summary The compound plays a role in the synthesis of sulfa drugs, which are a group of antibiotics that contain a sulfonamide group.
Methods of Application
1-butane-d9-sulfonyl chloride is reacted with aromatic amines to produce the sulfonamide group, a key functional group in sulfa drugs.
Results and Outcomes
The synthesis process is efficient, leading to the production of sulfa drugs that are effective in treating bacterial infections .
These applications showcase the versatility of 1-butane-d9-sulfonyl chloride in various scientific fields, contributing to advancements in research and technology. For the most current applications and detailed methodologies, consulting specialized databases and recent scientific publications is recommended.
Agrochemical Synthesis
Scientific Field
Agrochemistry Application Summary This compound is used in the synthesis of various agrochemicals, including herbicides and pesticides. Its sulfonyl group plays a critical role in the biological activity of these compounds.
Methods of Application
1-butane-d9-sulfonyl chloride is reacted with other organic compounds to produce sulfonyl derivatives that act as active ingredients in agrochemical formulations.
Results and Outcomes
The synthesized agrochemicals have shown efficacy in controlling a wide range of agricultural pests and weeds, contributing to increased crop yields .
Polymer Chemistry
Scientific Field
Polymer Chemistry Application Summary In polymer chemistry, 1-butane-d9-sulfonyl chloride is utilized to introduce sulfonyl groups into polymers, enhancing their thermal stability and mechanical properties.
Methods of Application
The compound is incorporated into polymer chains through various polymerization techniques, often involving free-radical initiators or catalysts.
Results and Outcomes
Polymers modified with sulfonyl groups exhibit improved resistance to degradation at high temperatures and possess enhanced strength and durability .
Catalysis
Scientific Field
Catalysis Application Summary 1-butane-d9-sulfonyl chloride serves as a precursor for the synthesis of catalysts used in organic reactions, such as oxidation and coupling reactions.
Methods of Application
The sulfonyl chloride is used to synthesize metal-sulfonyl complexes that act as catalysts, facilitating various chemical transformations.
Results and Outcomes
Catalysts derived from 1-butane-d9-sulfonyl chloride have been effective in increasing the yield and selectivity of target products in synthetic organic chemistry .
Safety And Hazards
特性
CAS番号 |
1219794-70-3 |
|---|---|
製品名 |
1-BUTANE-D9-SULFONYL CHLORIDE |
分子式 |
C4H9ClO2S |
分子量 |
165.679 |
IUPAC名 |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChIキー |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
SMILES |
CCCCS(=O)(=O)Cl |
同義語 |
1-BUTANE-D9-SULFONYL CHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



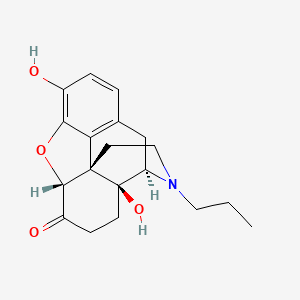
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
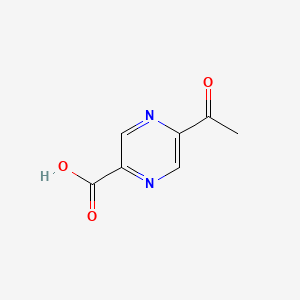
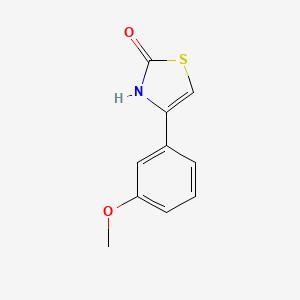
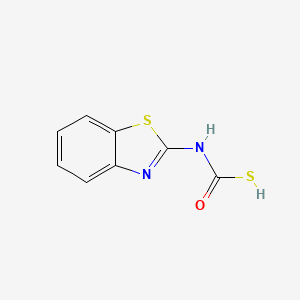
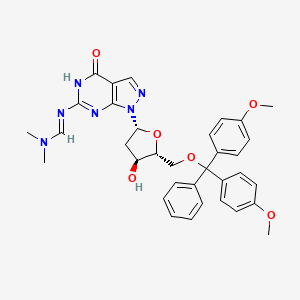
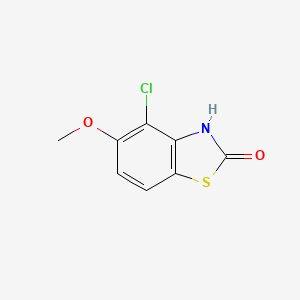
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
